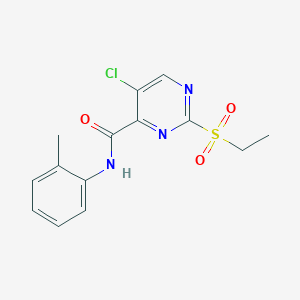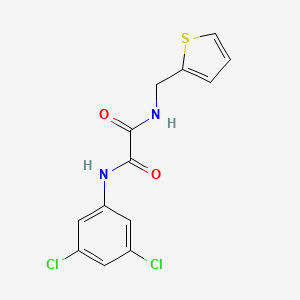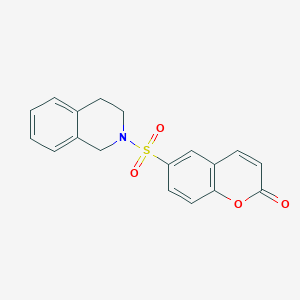
5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide
Übersicht
Beschreibung
5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide is a chemical compound used in scientific research for various applications. It is a pyrimidine-based compound that has been synthesized using different methods.
Wirkmechanismus
5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide inhibits the activity of protein kinase CK2 by binding to the ATP-binding site of the enzyme. The compound blocks the transfer of phosphate groups from ATP to target proteins, thereby preventing the activation of downstream signaling pathways. The inhibition of CK2 activity by 5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide leads to the suppression of cell growth and survival in cancer cells.
Biochemical and Physiological Effects:
The inhibition of CK2 activity by 5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase-dependent apoptotic pathway. The compound also suppresses the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, which are involved in the regulation of cell survival. Additionally, the compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the activity of matrix metalloproteinases (MMPs).
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide has several advantages for lab experiments. The compound is a potent and selective inhibitor of protein kinase CK2, which makes it a valuable tool for investigating the role of CK2 in various cellular processes. The compound is also stable and easy to handle, which makes it suitable for in vitro and in vivo studies. However, the compound has some limitations for lab experiments. The compound is not water-soluble, which limits its use in aqueous environments. Additionally, the compound has poor bioavailability, which limits its use in animal studies.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide in scientific research. One direction is the investigation of the role of CK2 in other diseases such as neurodegenerative disorders and inflammatory diseases. Another direction is the development of more potent and selective CK2 inhibitors based on the structure of 5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide. Additionally, the use of 5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)-4-pyrimidinecarboxamide has been used in scientific research for various applications. It has been used as a tool compound to investigate the role of protein kinase CK2 in cancer cells. The compound has also been used as a potent inhibitor of the human protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis. Additionally, the compound has been used to study the effects of CK2 inhibition on the growth and survival of cancer cells.
Eigenschaften
IUPAC Name |
5-chloro-2-ethylsulfonyl-N-(2-methylphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-3-22(20,21)14-16-8-10(15)12(18-14)13(19)17-11-7-5-4-6-9(11)2/h4-8H,3H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNAZPHWAHESLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4-nitro-N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B4239064.png)
![N-[3-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B4239072.png)
![N-[2-(4-morpholinyl)ethyl]-N'-(3,4,5-trimethoxyphenyl)thiourea](/img/structure/B4239086.png)
![N-{3-[(3-methylbenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4239092.png)


![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexanecarboxamide](/img/structure/B4239109.png)
![2-(2-bromo-4-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4239110.png)
![N-cyclohexyl-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4239125.png)
![2-[(3-chloro-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B4239141.png)

![[3-(1H-benzimidazol-2-yl)propyl]formamide](/img/structure/B4239159.png)
![N-(2,4-dimethoxyphenyl)-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4239160.png)
![2-[4-(anilinomethyl)-2-chlorophenoxy]-N-(2-fluorophenyl)acetamide](/img/structure/B4239162.png)